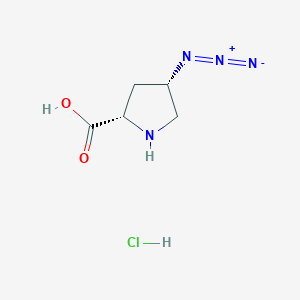

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 892128-58-4

Cat. No.: VC2677900

Molecular Formula: C5H9ClN4O2

Molecular Weight: 192.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892128-58-4 |

|---|---|

| Molecular Formula | C5H9ClN4O2 |

| Molecular Weight | 192.6 g/mol |

| IUPAC Name | (2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 |

| Standard InChI Key | BVURXEMVHARMIF-MMALYQPHSA-N |

| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl |

| SMILES | C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |

Introduction

Chemical Structure and Properties

The compound (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride (CAS No.: 892128-58-4) features a five-membered pyrrolidine ring with defined stereochemistry at both the 2 and 4 positions as S configuration. With a molecular formula of C5H9ClN4O2 and a molecular weight of 192.6 g/mol, this compound contains an azido group (N3) at the 4-position and a carboxylic acid functional group at the 2-position. The presence of the azido group provides unique reactivity, enabling the compound to participate in various chemical transformations, particularly cycloaddition reactions that yield triazole derivatives. The hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for laboratory applications and pharmaceutical formulations .

Physical and Chemical Characteristics

The pyrrolidine scaffold in this compound significantly influences its physicochemical properties, distinguishing it from carbocyclic counterparts . Nitrogen-containing heterocycles like pyrrolidine demonstrate increased polarity compared to their carbocyclic analogs, contributing to enhanced aqueous solubility profiles that are crucial for biological applications . The nitrogen atom in the pyrrolidine ring creates a substantial dipole moment and marked polar surface area (PSA), properties that cyclopentane lacks entirely . These characteristics influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties .

Spectroscopic Properties

Spectroscopic analysis provides essential information about the structural confirmation of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride. For azido compounds, infrared (IR) spectroscopy typically shows a characteristic strong absorption band around 2100 cm-1, corresponding to the asymmetric stretching vibration of the azido group. Nuclear magnetic resonance (NMR) spectroscopy can confirm the configuration at the 2 and 4 positions, with differences in chemical shifts helping to distinguish between stereoisomers. Mass spectrometry would show a molecular ion peak consistent with its molecular weight of 192.6 g/mol, with fragmentation patterns that include loss of nitrogen from the azido group as a common pathway.

Table 1: Comparative Properties of Pyrrolidine-Based Compounds

| Property | Pyrrolidine | Cyclopentane | Pyrrole |

|---|---|---|---|

| Dipole Moment (D) | 1.411 | 0.073 | 2.930 |

| SASA (Ų) | 258.835 | 269.230 | 236.257 |

| PSA | 16.464 | 0 | 13.964 |

| LogPo/w | 0.459 | 3.000 | 0.750 |

| LogS | 0.854 | -2.642 | -0.175 |

| DonorHB | 1.000 | 0 | 1.000 |

| AcceptHB | 1.500 | 0 | 0.500 |

Note: Table adapted from comparative data of related structures .

Biological Activity and Applications

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride exhibits potential biological activity due to its ability to interact with various biological molecules. The compound and its derivatives may inhibit or modify protein activity through covalent bonding or other types of interactions. Its unique structure and reactivity make it valuable across several fields of research and development.

Peptide Synthesis Applications

This compound serves as a key building block in the synthesis of peptides, particularly in the development of novel therapeutic agents . The azido group allows for click chemistry applications, facilitating the attachment of various functional groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The incorporation of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride into peptide structures can introduce conformational constraints, potentially enhancing peptide stability against enzymatic degradation and improving binding affinity to biological targets .

Additionally, the stereochemically defined nature of this building block enables the creation of peptides with precise three-dimensional structures, which is crucial for their biological activity . This makes the compound particularly valuable in the development of peptidomimetic drugs, which aim to mimic the beneficial properties of natural peptides while overcoming their limitations .

Drug Development

The unique structure of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride makes it valuable in pharmaceutical research for creating prodrugs or drug candidates that require specific bioactivation . The azido group can be used as a biorthogonal handle for site-specific modifications of drug molecules or as a precursor to other functional groups through various transformations . This flexibility in chemical modification provides medicinal chemists with tools to optimize drug properties such as solubility, permeability, stability, and target selectivity.

Stereoisomers and Related Compounds

The stereochemistry at the 2 and 4 positions of the pyrrolidine ring significantly influences the chemical and biological properties of 4-azidopyrrolidine-2-carboxylic acid derivatives . The (2S,4S) configuration represents just one of four possible stereoisomers, each with distinct characteristics and potential applications.

Comparison with Related Stereoisomers

Several stereoisomers of 4-azidopyrrolidine-2-carboxylic acid hydrochloride have been synthesized and studied, including:

-

(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride (CAS: 1019849-13-8): In this isomer, the azido group and carboxylic acid have opposite stereochemical orientations, which can significantly affect the compound's reactivity and biological properties.

-

(4R)-4-Azido-L-Proline hydrochloride (also referred to as (2S,4R)-4-azidopyrrolidine-2-carboxylic acid hydrochloride): This compound displays an optical rotation of [α]D20 = -34 ± 1° (C=1 in MeOH), indicating its distinct stereochemical properties .

-

(4S)-4-Azido-D-Proline hydrochloride (also referred to as (2R,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride): This stereoisomer exhibits an optical rotation of [α]D20 = 35 ± 1° (C=1 in MeOH) .

These stereoisomers differ in their three-dimensional structures, which can lead to different binding interactions with biological targets, affecting their potential therapeutic applications and chemical reactivity .

Table 2: Comparison of 4-Azidopyrrolidine-2-Carboxylic Acid Derivatives and Related Compounds

| Compound | CAS Number | Optical Rotation | Configuration |

|---|---|---|---|

| (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride | 892128-58-4 | Not specified | 2S,4S |

| (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride | 1019849-13-8 | Not specified | 2S,4R |

| (4R)-4-Azido-L-Proline hydrochloride | Not specified | [α]D20 = -34 ± 1° (C=1 in MeOH) | 2S,4R |

| (4S)-4-Azido-D-Proline hydrochloride | Not specified | [α]D20 = 35 ± 1° (C=1 in MeOH) | 2R,4S |

| (2S,4S)-Boc-4-azido-pyrrolidine-2-carboxylic acid | Not specified | [α]D20 = -25 ± 2° (C=1 in MeOH) | 2S,4S with Boc protection |

Protected Derivatives

Protected versions of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid, such as (2S,4S)-Boc-4-azido-pyrrolidine-2-carboxylic acid, are also commercially available and serve important roles in synthetic chemistry . The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for selective reactions at other functional groups without interference from the secondary amine . This Boc-protected derivative displays an optical rotation of [α]D20 = -25 ± 2° (C=1 in MeOH) . Protected derivatives are particularly valuable in peptide synthesis and other applications where orthogonal protection strategies are required to achieve selective functional group transformations .

Chemical Reactivity

The azido group in (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride confers unique reactivity that enables various chemical transformations, making this compound versatile in organic synthesis. Understanding these reactions is crucial for exploiting the full potential of this compound in different applications.

Click Chemistry Reactions

One of the most significant reactions of azido compounds is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction allows the azido group to react with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles under mild conditions . The reaction proceeds with high regioselectivity and efficiency, making it valuable for diverse applications in chemical synthesis, bioconjugation, and materials science .

The click chemistry approach is particularly valuable for linking the (2S,4S)-4-azidopyrrolidine-2-carboxylic acid moiety to other molecules of interest, such as fluorescent tags, affinity labels, or therapeutic agents . This bioorthogonal reaction occurs without interfering with most biological functionalities, allowing for selective modifications in complex biological environments .

Reduction to Amines

The azido group can be reduced to an amino group through various methods, including catalytic hydrogenation (using catalysts such as Pd/C), the Staudinger reaction (using triphenylphosphine followed by hydrolysis), or metal-mediated reductions (using reducing agents such as sodium borohydride) . The Staudinger reduction, in particular, has been studied in detail for azido compounds, with modifications involving specific solvents and temperature conditions to optimize yields .

For example, a modified Staudinger reduction involving pyridine as solvent, addition of water after triphenylphosphine, and increased temperature has been shown to effectively convert azides to amines with good yields . The resulting amino derivatives could have distinct biological properties and serve as intermediates for further chemical transformations .

Stability Considerations

The stability of azido compounds, including (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, is an important consideration for their handling and applications . Studies on other azido compounds have shown pH-dependent stability profiles . For instance, some 4-azido-2-pyrimidinone nucleosides demonstrate differences in stability at different pH values, with some compounds being stable at pH 7.4 for extended periods while showing transformations at higher pH values .

These stability considerations are important for designing applications of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, particularly in biological systems where pH variations might affect the compound's integrity and reactivity . The hydrochloride salt form typically enhances stability compared to the free base, making it the preferred form for storage and handling .

Applications in Materials Science and Beyond

Beyond its applications in peptide synthesis and drug development, (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride has potential uses in materials science and other fields . The reactive azido group provides opportunities for creating functionalized polymers and materials with specialized properties .

Polymer Modifications

The azido functionality allows for the incorporation of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid into polymer structures through click chemistry reactions with alkyne-containing polymers . This approach can be used to introduce specific functional groups, cross-linking points, or bioactive moieties into polymer materials . Such modifications can enhance the performance of polymers in various applications, including drug delivery systems, tissue engineering scaffolds, and sensing materials .

The stereochemical control provided by the (2S,4S) configuration can influence the three-dimensional arrangement of the functional groups in the modified polymers, potentially affecting properties such as solubility, mechanical strength, and interaction with biological systems . This stereochemical control represents an advantage over non-stereoselective modification approaches .

Surface Functionalization

Another potential application involves the functionalization of surfaces with (2S,4S)-4-azidopyrrolidine-2-carboxylic acid derivatives . By incorporating this compound onto surfaces through covalent attachments, researchers can create functionalized interfaces with specific properties for applications in biosensors, cell culture substrates, or medical devices . The carboxylic acid group provides an additional point for attachment or further modification, enhancing the versatility of this approach .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume